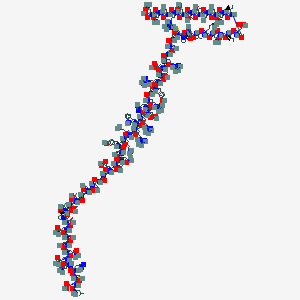![molecular formula C7H8S3 B081309 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione CAS No. 14085-34-8](/img/structure/B81309.png)
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione
Overview
Description
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione is a chemical compound with the molecular formula C7H8S3 . It has been identified as a cancer chemopreventive agent .
Synthesis Analysis
The synthesis of 3H-1,2-dithiole-3-thiones, which includes 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione, involves both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring . For example, 4,5-Bis(methylthio)-3H-1,2-dithiole-3-thione was irradiated with a UV lamp for 24 hours in chloroform .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione consists of a seven-membered ring with three sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving 3H-1,2-dithiole-3-thiones, including 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione, are diverse. They can undergo ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has a melting point of 92 °C and a boiling point of 283.37°C (rough estimate). Its density is approximately 1.3118 (rough estimate) .Scientific Research Applications
Chemical Reactions and Synthesis
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione has been studied for its reactivity in chemical synthesis. For example, its reaction with primary and secondary amines to form rearranged and amine-exchanged imines has been explored, suggesting a mechanism involving the addition and elimination of amine on the tetravalent sulfur atom (Tamagaki, Sakaki, & Ōae, 1974).
Thermochromic Systems
Studies have demonstrated the thermochromic properties of compounds derived from 4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione. For instance, its photochemical addition to cyclopentene and tetramethylethylene leads to deep blue thiones that are in thermal equilibrium with colorless dimers at ambient temperatures (Mayo & Ng, 1974).
Organic Synthesis Methods
The compound has been used in the synthesis of various organic structures. A study described the preparation of 3H-Benzo[1,2]-dithiole-3-thiones from potassium sulfide and 2-halobenzaldehydes, along with their condensation with active methylene compounds (Jin, Jiang, Gao, Qiang, & Gong, 2011).
Formation of Dithiolato-Platinum Complex
The compound has been used in reactions leading to the formation of a dithiolato-platinum complex. This reaction pathway involved the treatment of di-tert-butylthioketene S-oxide with Lawesson reagent and subsequent reactions with various compounds (Shigetomi, Soejima, Nibu, Shioji, Okuma, & Yokomori, 2006).
Synthesis and Reactions with Wittig Reagents
The behavior of 4,5,6,7-Tetrahydro-3H-1,2-benzo[1,2]dithiole-3-thione with different Wittig and Wittig–Horner reagents has been studied, leading to the synthesis of novel phosphanylidene-benzothiophenethione and benzothiaphosphinine-4-thione derivatives (Ewies, El-Sayed, & Boulos, 2019).
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzodithiole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWNYMVKHOGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)SS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879102 | |
| Record name | Tetrahydro-1,2-benzodithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione | |
CAS RN |
14085-34-8 | |
| Record name | 4,5,6,7-Tetrahydro-3H-1,2-benzodithiole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14085-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1,2-benzodithiole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)





![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)



